BenchChemオンラインストアへようこそ!

BAY-299

BRPF2 TAF1 Bromodomain

BAY-299 is a rigorously validated dual BRPF2/TAF1 chemical probe co-developed by Bayer and the Structural Genomics Consortium (SGC). Unlike generic or structurally similar analogs, only BAY-299 achieves nanomolar inhibition of BRPF2 (IC₅₀ 67 nM) and TAF1 (IC₅₀ 8 nM) while maintaining >30-fold selectivity over BRPF1/BRPF3 and complete inactivity against BRD4—the negative control BAY-364 is inactive on BRD1 (>20 µM). Substituting compromises target validation; only authenticated BAY-299 ensures reproducible, artifact-free data. With 73% oral bioavailability and 10 h half-life in rats, it uniquely supports chronic oral in vivo dosing without invasive administration routes.

Molecular Formula C25H23N3O4
Molecular Weight 429.476
Cat. No. B1191587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-299
SynonymsBAY-299;  BAY 299;  BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC25H23N3O4
Molecular Weight429.476
Structural Identifiers
SMILESO=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY-299: A Dual BRPF2 and TAF1/TAF1L Bromodomain Inhibitor for Epigenetic Research


BAY-299 (CAS: 2080306-23-4) is a synthetic organic, small-molecule dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the second bromodomains (BD2) of TATA-box binding protein-associated factors TAF1 and TAF1L [1]. It belongs to the benzoisoquinolinedione class of compounds and has been developed and characterized as a high-quality chemical probe in collaboration between Bayer and the Structural Genomics Consortium (SGC) [2].

Why BRPF/TAF1 Bromodomain Inhibitors Like BAY-299 Cannot Be Casually Substituted


Bromodomain inhibitors within the BRPF and TAF1 families exhibit profound selectivity differences. A generic or seemingly similar analog often lacks the specific potency and selectivity profile required for robust target validation. For instance, BAY-299 achieves nanomolar inhibition of BRPF2 while maintaining >30-fold selectivity over BRPF1 and BRPF3, and is completely inactive against the closely related and therapeutically significant BRD4 [1]. In contrast, its structurally similar negative control, BAY-364, is inactive on BRD1 (>20 µM) and only weakly active on TAF1 (3 µM) [2]. Therefore, substituting BAY-299 with an unvalidated compound introduces significant experimental variability, confounds data interpretation, and risks producing false negatives or off-target-driven artifacts, directly undermining scientific reproducibility.

Quantitative Evidence of BAY-299's Differential Potency and Selectivity


BAY-299 vs. Its Structurally Similar Negative Control BAY-364

A direct comparison with its structurally similar analog, BAY-364, which is used as a negative control, confirms that BAY-299's activity is derived from specific structural motifs [1]. BAY-364 is inactive against BRD1 (>20 µM) and exhibits only moderate activity against TAF1 (3 µM) [1].

BRPF2 TAF1 Bromodomain Chemical Probe Negative Control

BAY-299's Exquisite Selectivity Over Closely Related Bromodomains

BAY-299 demonstrates significant selectivity over other bromodomain proteins, which is critical for avoiding confounding off-target effects. It shows >30-fold selectivity over BRPF family members BRPF1 and BRPF3, and over 300-fold selectivity against BRD4, a major target of BET inhibitors [1][2]. In contrast, many BET inhibitors potently inhibit BRD4, leading to different biological outcomes [3].

BRPF1 BRPF3 BRD9 ATAD2 BRD4 Selectivity

BAY-299 Demonstrates Target Engagement in Cellular NanoBRET Assays

Beyond biochemical potency, BAY-299 effectively engages its targets in a live-cell environment. NanoBRET assays, which measure target engagement in intact cells, show that BAY-299 blocks the interaction between BRPF2 BD and histone H4 with an IC50 of 575 nM and TAF1 BD2 and histone H4 with an IC50 of 970 nM [1]. Importantly, no inhibition was observed for the interaction between BRPF1 or BRD4 with histone H4 up to 10 µM, confirming cellular selectivity [1].

NanoBRET Target Engagement Cellular Activity BRPF2 TAF1

In Vivo Pharmacokinetic Profile of BAY-299 in Rat

Studies of the in vivo pharmacokinetic properties of BAY-299 in rat reveal that it is suitable for oral administration, with high bioavailability (F=73%) and a long terminal half-life (t1/2=10 h) [1]. Its blood clearance is low, at approximately 17% of hepatic blood flow [1]. This PK profile is favorable for chronic dosing in preclinical animal models, which is a key differentiator from many tool compounds that have poor oral bioavailability or rapid clearance.

Pharmacokinetics In Vivo Bioavailability Half-life

Optimal Scientific Applications for BAY-299 Based on Validated Evidence


Investigating the Role of TAF1 Inhibition in Anti-Tumor Immunity

Based on its validated cellular activity and selectivity, BAY-299 is an ideal tool for studying TAF1-mediated transcriptional regulation in cancer immunology. A 2023 study demonstrated that targeting TAF1 with BAY-299 induces endogenous retrovirus (ERV) expression and double-stranded RNA (dsRNA) formation, triggering an anti-viral mimicry effect and interferon response in a subset of triple-negative breast cancer (TNBC) cells [1]. This application leverages BAY-299's specific cellular target engagement to uncover a novel mechanism of anti-tumor immunity.

Target Validation in Acute Myeloid Leukemia (AML) Models

The known involvement of MOZ/MORF HAT complexes and TAF1 in hematopoiesis and leukemia makes BAY-299 a powerful probe for validating BRPF2 and TAF1 as therapeutic targets in AML. Research has shown that treatment with BAY-299 results in a remarkable inhibition of AML cell growth and induction of cell death, supporting its use for dissecting the molecular mechanisms of these proteins in hematopoietic malignancies [2].

Decoupling BRPF2 from BRPF1/3 Function in Epigenetic Complexes

BAY-299's well-characterized selectivity (>30-fold for BRPF2 over BRPF1 and BRPF3 [3]) makes it uniquely suited for experiments designed to decouple the functional roles of individual BRPF paralogs. By using BAY-299 alongside genetic knock-down models, researchers can isolate the specific contribution of the BRPF2 bromodomain to chromatin regulation and gene expression, providing insights unattainable with pan-BRPF inhibitors or less selective tools.

In Vivo Preclinical Efficacy Studies Requiring Oral Dosing

Given its favorable pharmacokinetic profile in rats—high oral bioavailability (73%) and long terminal half-life (10 h) [3]—BAY-299 is well-suited for chronic, orally dosed in vivo efficacy studies. This differentiates it from many other chemical probes that require intravenous or intraperitoneal administration, enabling more physiologically relevant and less stressful dosing regimens in long-term animal models of cancer or other diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-299

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.